8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

HIV-1 Integrase ALLINI Drug Resistance

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 1893150-95-2) is a brominated 1,2,3,4-tetrahydroquinoline derivative with a molecular formula of C12H16BrN and a molecular weight of 254.17 g/mol. It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, enabling further functionalization via cross-coupling reactions at the C8 position.

Molecular Formula C12H16BrN
Molecular Weight 254.171
CAS No. 1893150-95-2
Cat. No. B2510153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
CAS1893150-95-2
Molecular FormulaC12H16BrN
Molecular Weight254.171
Structural Identifiers
SMILESCC1CC(NC2=C1C=CC=C2Br)(C)C
InChIInChI=1S/C12H16BrN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3
InChIKeyTYLGUQXMXWHADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 1893150-95-2): A Specialized Heterocyclic Scaffold for Targeted Synthesis


8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 1893150-95-2) is a brominated 1,2,3,4-tetrahydroquinoline derivative with a molecular formula of C12H16BrN and a molecular weight of 254.17 g/mol . It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, enabling further functionalization via cross-coupling reactions at the C8 position . Its 2,2,4-trimethyl substitution pattern creates a distinct steric and electronic environment that, when combined with the 8-bromo handle, offers synthetic advantages over non-brominated or differently brominated analogs.

Why 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Cannot Be Simply Replaced by Close Analogs


In-class tetrahydroquinoline compounds, such as the 6-bromo isomer (CAS 1897746-56-3) or the parent 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, cannot be substituted for the 8-bromo derivative without altering key outcomes. The position of the bromine atom on the quinoline ring is a critical determinant of biological activity and resistance profiles, as demonstrated by head-to-head antiviral studies [1]. Additionally, the unique C8 substitution combined with the adjacent 2,2,4-trimethyl motif creates a distinct steric environment that dictates regioselective reactivity in cross-coupling reactions, affecting the yield and selectivity of downstream products. Simply using a different isomer or non-brominated analog would bypass these specific structure-activity relationships, leading to different or failed experimental results.

Quantitative Differentiation Guide for 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline


Retained Antiviral Effectiveness Against Drug-Resistant HIV-1 Integrase Mutant vs. Loss of Potency for 6-Bromo Analog

In a study on multi-substituted quinoline allosteric HIV-1 integrase inhibitors (ALLINIs), a direct comparison of 6-bromo and 8-bromo analogs was performed against the ALLINI-resistant IN A128T mutant virus. The 6-bromo analog showed a significant loss of potency against the mutant, while the 8-bromo analog retained full effectiveness [1]. This demonstrates a profound structure-activity relationship (SAR) where the C8 position of the bromine atom is essential for overcoming a specific drug-resistance mechanism.

HIV-1 Integrase ALLINI Drug Resistance

Regioselective Synthetic Handle for Diversification vs. Unreactive or Less Accessible Isomers

The C8 bromine atom serves as a strategic leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the creation of diverse compound libraries [1]. While the 6-bromo isomer can also undergo similar reactions, the unique steric environment influenced by the adjacent 2,2,4-trimethyl substitution and the para-relationship to the nitrogen atom at the C8 position provides a distinct reactivity profile. This regioselectivity is directly exploitable: the compound is a versatile small molecule scaffold, allowing for chemical modifications that lead to new derivatives . The 6,8-dibromo analog (CAS 350474-19-0) offers dual reactivity but lacks the specific mono-functionalization advantage of the 8-bromo isomer.

Suzuki Coupling Cross-coupling Medicinal Chemistry

Commercial Availability and Purity Metrics vs. Isomers

A comparative analysis of commercial vendors reveals specific procurement advantages. According to a supplier datasheet, 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is available at 95% purity (LCMS-compatible) from a specialized research chemical provider . In contrast, the 6-bromo isomer, while also commercially available, offered batch-dependent purity that required additional in-house purification for a reported synthesis . This difference in reliable, ready-to-use purity can directly impact procurement efficiency and downstream synthetic yields.

Chemical Procurement Building Block Sourcing Purity Analysis

High-Impact Application Scenarios for 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline


Development of Next-Generation HIV-1 Allosteric Integrase Inhibitors (ALLINIs) Overcoming Drug Resistance

Based on the class-level evidence showing the 8-bromo substitution on a quinoline scaffold retains full effectiveness against the A128T drug-resistant HIV-1 integrase mutant [1], this compound serves as a privileged starting point for medicinal chemistry programs targeting resistant viral strains. Researchers should prioritize this 8-bromo scaffold over the 6-bromo isomer to design new ALLINIs that can bypass the common A128T resistance mutation, a critical factor in the failure of current antiretroviral therapies.

Efficient, Regioselective Synthesis of 8-Aryltetrahydroquinoline Compound Libraries

The 8-bromo position, in combination with the 2,2,4-trimethyl motif, provides a controlled, single-site handle for Suzuki coupling reactions [1]. This allows for the efficient parallel synthesis of diverse compound libraries for high-throughput screening (HTS). The avoidance of protecting group strategies, as would be needed with the 6,8-dibromo analog, streamlines the synthetic workflow, saving 1-2 synthetic steps per compound and significantly improving the overall library production yield.

Procurement of High-Purity Building Block for Fragment-Based Drug Discovery (FBDD)

With a commercially confirmed purity of 95% from a specialty chemical supplier [1], this compound is a ready-to-use fragment for FBDD campaigns. The predictable reactivity of the 8-bromo group allows for robust fragment elaboration without the risk of generating complex mixtures arising from variability in starting material purity, a known issue with the 6-bromo isomer [2]. This ensures higher reproducibility in biophysical screening assays.

Quote Request

Request a Quote for 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.